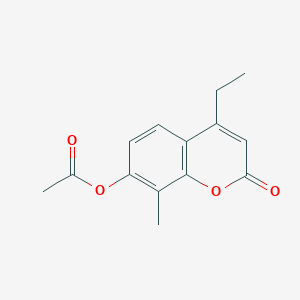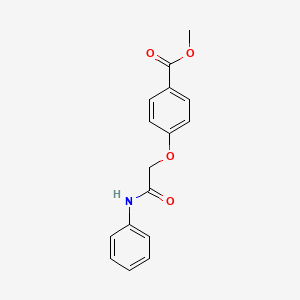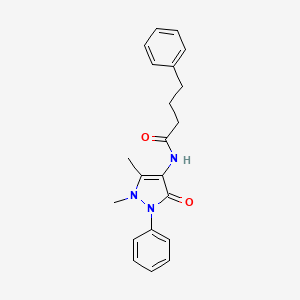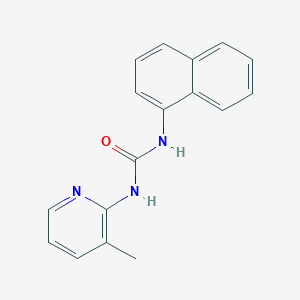
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate, also known as coumarin, is a natural organic compound found in many plants, including tonka beans, cinnamon, and sweet clover. Coumarin has been used in traditional medicine for its anti-inflammatory, anticoagulant, and antimicrobial properties. In recent years, coumarin has gained attention in scientific research for its potential applications in various fields.
作用機序
The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate involves its ability to inhibit various enzymes, including cytochrome P450, lipoxygenase, and xanthine oxidase. It also inhibits the synthesis of prostaglandins and thromboxanes, which are involved in inflammation and blood clotting. Coumarin has been found to exhibit antioxidant activity, which protects cells from oxidative damage.
Biochemical and Physiological Effects
Coumarin has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anticoagulant, and antimicrobial activities. It has been shown to reduce inflammation by inhibiting the synthesis of prostaglandins and thromboxanes. It has been shown to prevent blood clotting by inhibiting the activity of coagulation factors. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses.
実験室実験の利点と制限
Coumarin has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. It is also relatively stable and can be stored for long periods without degradation. However, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate, including its potential applications in drug development, agriculture, and food industry. Coumarin derivatives have been synthesized and studied for their potential as anticancer agents, anti-inflammatory agents, and antiviral agents. Coumarin has also been studied for its potential as a natural pesticide to control pests and diseases in crops. In the food industry, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has been studied for its potential as a natural preservative and flavoring agent. Further research is needed to fully understand the potential of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate and its derivatives in various fields.
合成法
Coumarin can be synthesized through various methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of sodium acetate and glacial acetic acid. The Pechmann condensation involves the reaction of phenols with β-ketoesters in the presence of a catalyst, such as sulfuric acid. The Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid in the presence of a base, such as piperidine.
科学的研究の応用
Coumarin has been studied for its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has been found to exhibit anti-inflammatory, anticoagulant, and antimicrobial activities. It has been used in the treatment of thrombosis, edema, and cancer. In agriculture, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has been found to exhibit insecticidal and fungicidal activities. It has been used as a natural pesticide to control pests and diseases in crops. In the food industry, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has been used as a flavoring agent in various foods, including baked goods, beverages, and confectionery.
特性
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-4-10-7-13(16)18-14-8(2)12(17-9(3)15)6-5-11(10)14/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONCQUZGZBPFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5718937.png)

![4-bromo-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5718943.png)



![4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5718973.png)

![1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B5718991.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5718996.png)
![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5719010.png)

![6-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5719026.png)
![2-[(4-methoxybenzyl)thio]-N-phenylacetamide](/img/structure/B5719033.png)